molecular formula C25H20N2O5S B11565020 1-{(E)-[(2,4-dimethylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate

1-{(E)-[(2,4-dimethylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate

Cat. No.: B11565020
M. Wt: 460.5 g/mol
InChI Key: TZAOLGGDMHOHKA-UHFFFAOYSA-N
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Description

1-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE typically involves a multi-step process. The initial step often includes the formation of the imine linkage between 2,4-dimethylphenylamine and an aldehyde derivative. This is followed by the introduction of the naphthalene and nitrobenzene sulfonate groups through subsequent reactions. The reaction conditions usually involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or imines to amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl, naphthalene, or nitrobenzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

1-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, or inhibition of specific biochemical processes.

Comparison with Similar Compounds

    2,4-DIMETHYLACETOPHENONE: Shares the 2,4-dimethylphenyl group but lacks the imine and naphthalene moieties.

    NAPHTHALENE-2-SULFONIC ACID: Contains the naphthalene sulfonate group but does not have the imine or nitrobenzene components.

    4-NITROBENZENE-1-SULFONIC ACID: Features the nitrobenzene sulfonate group but lacks the imine and naphthalene structures.

Uniqueness: 1-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE is unique due to its combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C25H20N2O5S/c1-17-7-13-24(18(2)15-17)26-16-23-22-6-4-3-5-19(22)8-14-25(23)32-33(30,31)21-11-9-20(10-12-21)27(28)29/h3-16H,1-2H3

InChI Key

TZAOLGGDMHOHKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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